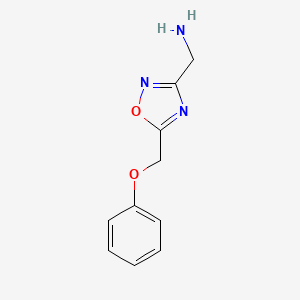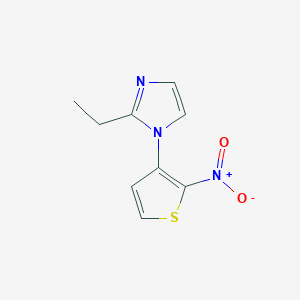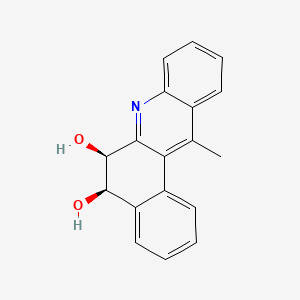
cis-5,6-Dihydro-5,6-dihydroxy-12-methylbenz(a)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-5,6-Dihydro-5,6-dihydroxy-12-methylbenz(a)acridine: is a complex organic compound with the molecular formula C18H15NO2. It is characterized by its unique structure, which includes multiple aromatic rings and hydroxyl groups.
Méthodes De Préparation
The synthesis of cis-5,6-Dihydro-5,6-dihydroxy-12-methylbenz(a)acridine typically involves multi-step organic reactions. The synthetic routes often include the formation of the acridine core followed by the introduction of hydroxyl groups and methylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
cis-5,6-Dihydro-5,6-dihydroxy-12-methylbenz(a)acridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction can reduce double bonds or aromatic rings. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can replace hydrogen atoms with other functional groups. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
cis-5,6-Dihydro-5,6-dihydroxy-12-methylbenz(a)acridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of cis-5,6-Dihydro-5,6-dihydroxy-12-methylbenz(a)acridine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
cis-5,6-Dihydro-5,6-dihydroxy-12-methylbenz(a)acridine can be compared with other similar compounds, such as:
cis-5,6-Dihydro-5,6-dihydroxybenz(a)acridine: Lacks the methyl group at the 12th position.
trans-5,6-Dihydro-5,6-dihydroxy-12-methylbenz(a)acridine: Differs in the stereochemistry of the hydroxyl groups.
12-Methylbenz(a)acridine: Lacks the hydroxyl groups at the 5th and 6th positions.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
83876-50-0 |
|---|---|
Formule moléculaire |
C18H15NO2 |
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
(5R,6S)-12-methyl-5,6-dihydrobenzo[a]acridine-5,6-diol |
InChI |
InChI=1S/C18H15NO2/c1-10-11-6-4-5-9-14(11)19-16-15(10)12-7-2-3-8-13(12)17(20)18(16)21/h2-9,17-18,20-21H,1H3/t17-,18+/m1/s1 |
Clé InChI |
HNJVMRVPMFDUNK-MSOLQXFVSA-N |
SMILES isomérique |
CC1=C2C3=CC=CC=C3[C@H]([C@H](C2=NC4=CC=CC=C14)O)O |
SMILES canonique |
CC1=C2C3=CC=CC=C3C(C(C2=NC4=CC=CC=C14)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


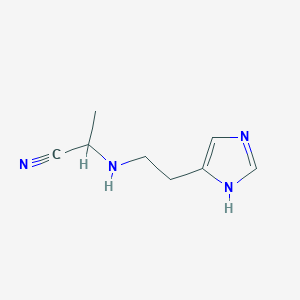
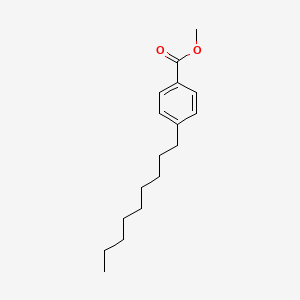
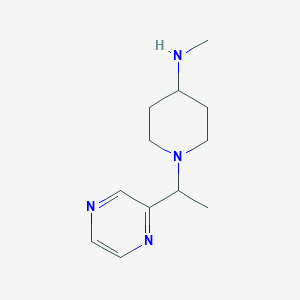

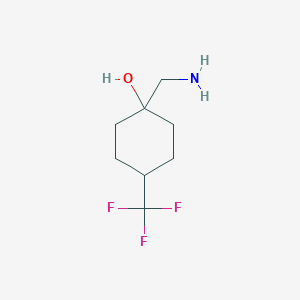
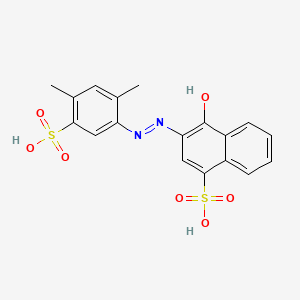
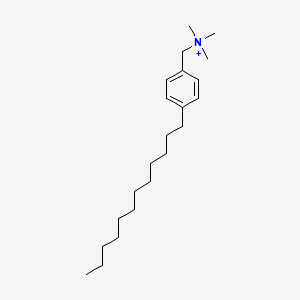
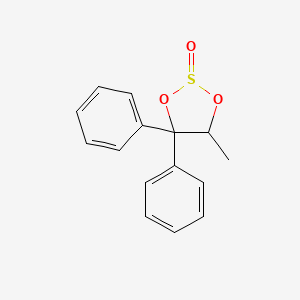
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12820048.png)
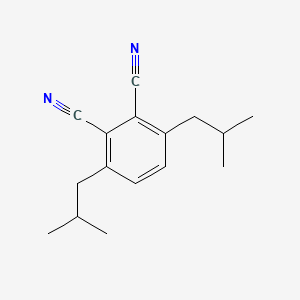
![6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12820062.png)
